Pentetate zinc trisodium

Description

Properties

Key on ui mechanism of action |

Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. |

|---|---|

CAS No. |

125833-02-5 |

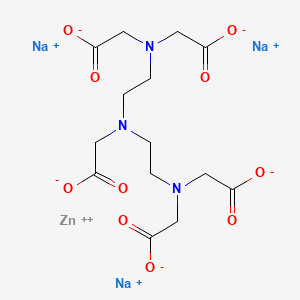

Molecular Formula |

C14H18N3Na3O10Zn |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;+2/p-5 |

InChI Key |

HVASDHJNLYRZEA-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

Other CAS No. |

125833-02-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Synonyms |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pentetate Zinc Trisodium (Zn-DTPA) in Radionuclide Decorporation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Internal contamination with radionuclides poses a significant health risk. Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a crucial medical countermeasure employed to enhance the elimination of certain transuranic actinides from the body. This technical guide provides a comprehensive overview of the core mechanism of action of Zn-DTPA in radionuclide decorporation. It delves into the principles of chelation and ion exchange, summarizes key efficacy data, outlines detailed experimental protocols for preclinical evaluation, and provides visual representations of the underlying processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and understanding of radionuclide decorporation agents.

Core Mechanism of Action: Chelation and Ion Exchange

The primary mechanism of action of pentetate zinc trisodium (Zn-DTPA) in radionuclide decorporation is centered on the principle of chelation and in vivo ion exchange.[1][2]

-

Chelation: DTPA (diethylenetriaminepentaacetic acid) is a polyaminocarboxylic acid that can form multiple coordination bonds with a single metal ion, effectively sequestering it within a stable, ring-like structure. This process is known as chelation.

-

Ion Exchange: Zn-DTPA is a stable complex where a zinc ion is chelated by the DTPA ligand. When administered, Zn-DTPA circulates in the bloodstream and extracellular fluid.[1] Radionuclides with a higher binding affinity for the DTPA ligand, such as plutonium (Pu), americium (Am), and curium (Cm), will displace the zinc ion from the complex.[1][2] This exchange is thermodynamically favorable due to the higher stability constants of the actinide-DTPA complexes compared to the Zn-DTPA complex.

The resulting radionuclide-DTPA complex is a water-soluble and stable entity that is readily filtered by the glomeruli in the kidneys and excreted in the urine, thereby accelerating the elimination of the radionuclide from the body.[1]

Quantitative Efficacy Data

The efficacy of Zn-DTPA in decorporating radionuclides has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Efficacy of Zn-DTPA in Decorporation of Plutonium (Pu)

| Animal Model | Radionuclide Form | Treatment Regimen | Efficacy (Reduction in Body Burden) | Reference |

| Beagle Dogs | Inhaled 238Pu(NO3)4 | 30 µmol/kg Zn-DTPA IV injections (after initial Ca-DTPA) for 64 days | ~85% reduction in initial pulmonary burden compared to 24% in controls | [3] |

| Hamsters | Injected 238Pu-TBP | Not specified | Statistically significant decorporation | [4] |

| Rats | Inhaled 238Pu nitrate (B79036) | 95 µmol/kg/day Zn-DTPA in drinking water for 14 days | Lung content reduced to 11% and total body content to 18% of untreated rats | [5] |

Table 2: Efficacy of Zn-DTPA in Decorporation of Americium (Am)

| Animal Model | Radionuclide Form | Treatment Regimen | Efficacy (Excretion/Reduction) | Reference |

| Beagle Dogs | IV 241Am(III)-citrate | 5 mg/kg IV Zn-DTPA for 14 days | ~10-fold increase in urinary and fecal excretion; ~8-fold decrease in liver content | [6] |

| Hamsters | Inhaled 241AmO2 and 241Am(NO3)3 | Inhaled Zn-DTPA | Effective in reducing lung content | [7][8] |

| Rats | IV 241Am citrate (B86180) | 30 µmol/kg IV DTPA 1 hr post-contamination | ~43% of injected 241Am excreted in urine over 14 days (vs. 11% in controls) | [9] |

Table 3: Stability Constants (log K) of DTPA with Relevant Metal Ions

| Metal Ion | log K | Reference |

| Zn2+ | 18.6 | [10] |

| Pu4+ | ~29 | [9] |

| Am3+ | 26.2 | [9] |

| Cm3+ | ~26 | [10] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of Zn-DTPA efficacy.

In-vivo Radionuclide Decorporation Study in a Rodent Model

This protocol outlines a typical experiment to assess the decorporation efficacy of Zn-DTPA in rats following intravenous administration of a radionuclide.

4.1.1 Materials and Reagents

-

Animals: Male Wistar rats (250-300g).

-

Radionuclide: 241Am citrate solution in a physiologically compatible buffer.

-

Test Article: this compound (Zn-DTPA) solution for injection.

-

Control: Saline solution.

-

Anesthetic: Isoflurane or equivalent.

-

Equipment: Metabolic cages for separate collection of urine and feces, gamma counter, syringes, and appropriate personal protective equipment (PPE).

4.1.2 Experimental Procedure

-

Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

-

Radionuclide Administration: Anesthetize the rats and administer a single intravenous (IV) injection of 241Am citrate solution via the tail vein. The injected activity should be sufficient for accurate detection but as low as reasonably achievable.

-

Treatment Administration: At a predetermined time point post-contamination (e.g., 1 hour), divide the animals into treatment and control groups. Administer a single IV injection of either Zn-DTPA solution (treatment group) or saline (control group).

-

Sample Collection: House the animals in individual metabolic cages. Collect urine and feces separately at regular intervals (e.g., 24-hour periods) for a specified duration (e.g., 14 days).

-

Biodistribution Analysis: At the end of the study period, euthanize the animals. Dissect key organs and tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).

-

Radioactivity Measurement: Measure the 241Am activity in the collected urine, feces, and tissue samples using a calibrated gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose excreted in urine and feces over time for both groups. Determine the percentage of the injected dose retained in each organ and the total body at the end of the study. Compare the results between the treated and control groups to determine the decorporation efficacy of Zn-DTPA.

Inhalation Decorporation Study in a Beagle Dog Model

This protocol describes a more complex study involving inhalation of radionuclides, which is a more relevant route of exposure in many accident scenarios.

4.2.1 Materials and Reagents

-

Animals: Beagle dogs.

-

Radionuclide: Aerosolized 238Pu(NO3)4.

-

Test Articles: Pentetate calcium trisodium (Ca-DTPA) and this compound (Zn-DTPA) solutions for injection.

-

Control: Saline solution.

-

Equipment: Inhalation exposure system, whole-body counter, equipment for collection of excreta, and gamma spectrometry system.

4.2.2 Experimental Procedure

-

Pre-exposure Training: Acclimate the dogs to the inhalation exposure apparatus.

-

Radionuclide Exposure: Expose the dogs to a polydisperse aerosol of 238Pu(NO3)4 for a controlled duration.

-

Initial Treatment: Commence treatment at 1 hour post-exposure with a single intravenous injection of Ca-DTPA (30 µmol/kg).

-

Maintenance Treatment: Follow the initial treatment with repeated intravenous injections of Zn-DTPA (30 µmol/kg) or a continuous subcutaneous infusion of Zn-DTPA over a prolonged period (e.g., 64 days). A control group receives saline.

-

Monitoring: Regularly monitor the dogs for clinical signs. Collect all excreta for the duration of the study.

-

Radioactivity Measurement: Analyze excreta samples and perform periodic whole-body counts to determine the retention and excretion of 238Pu.

Conclusion

This compound is a well-established and effective chelating agent for the decorporation of plutonium, americium, and curium. Its mechanism of action, based on the principle of ion exchange, is supported by a robust body of preclinical data. The quantitative efficacy of Zn-DTPA is dependent on several factors, including the radionuclide , its chemical form, the timing of administration, and the dosing regimen. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of new and improved decorporation agents. A thorough understanding of the principles and methodologies outlined herein is essential for advancing the field of medical countermeasures against radiological and nuclear threats.

References

- 1. orise.orau.gov [orise.orau.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy of Zn DTPA for the decorporation of 238Pu-TBP injected into the lungs of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decorporation of inhaled americium-241 dioxide and nitrate from hamsters using ZnDTPA and Puchel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. PHARMACOLOGICAL PROPERTIES OF ORALLY AVAILABLE, AMPHIPATHIC POLYAMINOCARBOXYLIC ACID CHELATORS FOR ACTINIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and synthesis of Zinc-DTPA for research purposes

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Zinc-DTPA for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and key research applications of Zinc-diethylenetriaminepentaacetic acid (Zinc-DTPA). The information is intended to support laboratory research and drug development activities by providing detailed technical data and experimental protocols.

Chemical Properties of Zinc-DTPA

Zinc-DTPA is a coordination complex where a central zinc ion is chelated by the ligand diethylenetriaminepentaacetic acid (DTPA). This sequestration of the zinc ion allows for its exchange with other metals that have a higher binding affinity for DTPA, a principle that underlies its primary applications.

Table 1: Physicochemical Properties of Zinc-DTPA [1]

| Property | Value |

| Chemical Name | Trisodium (B8492382) zinc diethylenetriaminepentaacetate |

| Synonyms | Zinc DTPA, Zn-DTPA, Pentetate Zinc Trisodium |

| Molecular Formula | C₁₄H₁₈N₃Na₃O₁₀Zn |

| Molecular Weight | 522.7 g/mol |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water |

Table 2: Stability Constants (log K) of DTPA with Various Metal Ions

The stability constant (log K) indicates the strength of the bond between the ligand (DTPA) and a metal ion. A higher log K value signifies a more stable complex. The high stability of DTPA with transuranic elements is the basis for its use in radionuclide decorporation.[2][3]

| Metal Ion | Log K Value |

| Zn²⁺ | 18.2 - 18.8 |

| Ca²⁺ | 10.7 - 10.8 |

| Cu²⁺ | 21.0 - 21.5 |

| Fe³⁺ | 27.5 - 28.6 |

| Pb²⁺ | 18.7 - 18.8 |

| Am³⁺ | 22.9 |

| Pu⁴⁺ | 23.4 |

| Cm³⁺ | 22.9 |

Synthesis of Zinc-DTPA for Research Purposes

This section provides a laboratory-scale protocol for the synthesis of Trisodium Zinc-DTPA. This procedure is adapted from established methods for preparing metal-DTPA complexes for pharmaceutical and research use.[4][5]

Materials and Reagents

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Zinc oxide (ZnO)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Magnetic stirrer with heating plate

-

pH meter

-

Glassware (beakers, flasks, etc.)

-

Filtration apparatus (e.g., Büchner funnel)

Experimental Protocol: Synthesis of Trisodium Zinc-DTPA

-

Dissolution of DTPA: In a beaker, dissolve a specific molar quantity of DTPA in deionized water with stirring. The amount of water should be sufficient to fully dissolve the DTPA, forming a solution.

-

Neutralization with Sodium Hydroxide: While monitoring the pH, slowly add a sodium hydroxide solution to the DTPA solution. The goal is to deprotonate the carboxylic acid groups of the DTPA. Add NaOH until the pH of the solution is approximately neutral (pH 7.0).

-

Addition of Zinc Oxide: To the neutralized DTPA solution, add an equimolar amount of zinc oxide powder. Heat the mixture gently (e.g., to 50-60 °C) and stir continuously until the zinc oxide has completely dissolved. This indicates the formation of the Zinc-DTPA complex.

-

Formation of the Trisodium Salt: Carefully add a further two molar equivalents of sodium hydroxide to the solution to form the trisodium salt of Zinc-DTPA. Monitor the pH to ensure it stabilizes in the desired range for the final product (typically around 7.0-7.5).

-

Precipitation and Isolation: The Zinc-DTPA can be isolated by precipitation. Slowly add a water-miscible organic solvent, such as ethanol, to the aqueous solution while stirring. The Zinc-DTPA will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified Trisodium Zinc-DTPA solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent and water.

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Research Applications and Experimental Protocols

Zinc-DTPA is a valuable tool in various research areas, primarily due to its strong chelating properties.

Radionuclide Decorporation

A primary application of Zinc-DTPA is in the decorporation of internally deposited transuranic elements like plutonium (Pu), americium (Am), and curium (Cm).[6][7][8] The Zinc-DTPA exchanges its zinc ion for the radionuclide, forming a stable, water-soluble complex that is then excreted from the body, primarily through urine.[1][3]

This protocol outlines a general procedure for evaluating the efficacy of Zinc-DTPA in removing a radionuclide from a small animal model, such as a rat.

-

Animal Model and Contamination:

-

Acclimate male Wistar rats for one week under standard laboratory conditions.

-

Induce internal contamination by a single intraperitoneal injection of a known activity of a soluble radionuclide salt (e.g., ²³⁹Pu-citrate or ²⁴¹Am-chloride).

-

-

Treatment Regimen:

-

Prepare a sterile solution of Trisodium Zinc-DTPA in physiological saline.

-

At a specified time post-contamination (e.g., 1 hour for early intervention or 24 hours for delayed treatment), administer Zinc-DTPA via intraperitoneal or intravenous injection. A typical dose might be 30-100 µmol/kg body weight.

-

Include a control group of contaminated animals that receive only saline.

-

-

Sample Collection and Analysis:

-

House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 7 days).

-

At the end of the experimental period, euthanize the animals and collect key tissues, such as the liver, kidneys, and femurs.

-

Measure the radionuclide content in the collected urine, feces, and tissue samples using appropriate radiation detection instrumentation (e.g., alpha spectrometry for plutonium and americium).

-

-

Data Analysis:

-

Calculate the total amount of radionuclide excreted in the urine and feces for both the treated and control groups.

-

Determine the retention of the radionuclide in the collected tissues.

-

Calculate the decorporation efficacy of Zinc-DTPA by comparing the radionuclide excretion and tissue retention in the treated group to the control group.

-

Cellular Zinc Depletion Studies

Zinc-DTPA is a membrane-impermeable chelator, making it a useful tool for studying the effects of extracellular zinc depletion on cellular processes.[9][10] By chelating zinc in the cell culture medium, it prevents its uptake by cells, allowing researchers to investigate the roles of zinc in various signaling pathways.

This protocol describes how to induce zinc deficiency in a cell culture model and subsequently measure markers of apoptosis.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or PC-3 cells) in a standard growth medium.

-

Prepare a zinc-deficient medium by treating the complete medium with Chelex-100 resin to remove divalent cations, followed by the re-addition of all essential metals except for zinc. Alternatively, add Zinc-DTPA directly to the standard medium at a concentration sufficient to chelate the available zinc (e.g., 100 µM).

-

Incubate the cells in the zinc-deficient medium for a specified period (e.g., 24-48 hours). Include a control group of cells grown in a zinc-replete medium.

-

-

Analysis of Apoptosis:

-

Caspase Activity Assay:

-

After the treatment period, harvest the cells and prepare cell lysates.

-

Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit.

-

The assay measures the cleavage of a specific caspase-3 substrate, which results in the release of a chromophore or fluorophore.

-

Measure the absorbance or fluorescence using a microplate reader. An increase in signal in the zinc-depleted cells compared to the control indicates caspase-3 activation.[6][11][12]

-

-

Western Blot Analysis for Apoptosis-Related Proteins:

-

Prepare protein lysates from the treated and control cells.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3, PARP, and members of the Bcl-2 family.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[8][13][14][15]

-

-

Signaling Pathways Modulated by Zinc-DTPA

Zinc is a crucial cofactor for numerous enzymes and transcription factors, and its intracellular concentration is tightly regulated. By inducing extracellular zinc depletion, Zinc-DTPA can indirectly affect various signaling pathways.

Apoptosis Signaling Pathway

Zinc deficiency has been shown to induce apoptosis in various cell types. This can occur through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. Zinc ions are known to directly inhibit caspases, so their depletion can lead to the activation of these key apoptotic enzymes.[16][17][18][19][20]

MAP Kinase (MAPK) Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Zinc status can influence the activity of these pathways. For example, zinc deficiency has been shown to lead to the sustained activation of ERK1/2 in some neuronal cell lines, which, contrary to its usual pro-survival role, can promote cell death under conditions of oxidative stress.[3][5][21][22] The precise mechanisms by which zinc modulates MAPK signaling are complex and cell-type specific.

Conclusion

Zinc-DTPA is a versatile and powerful research tool with significant applications in radionuclide decorporation and the study of cellular zinc metabolism. Its strong chelating properties and membrane impermeability make it uniquely suited for these purposes. This guide provides a foundational understanding of its chemical properties, a practical method for its synthesis, and detailed protocols for its key research applications, which should aid researchers in designing and executing their experiments. Further research into the intricate signaling pathways affected by Zinc-DTPA-induced zinc depletion will continue to expand its utility in biomedical science.

References

- 1. This compound | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Zinc in Regulating Protein Kinases and Phosphatases in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orise.orau.gov [orise.orau.gov]

- 5. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zinc homeostasis regulates caspase activity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2805957A1 - Crystalline Forms of Trisodium zink diethylene triamine pentaacetic acid - Google Patents [patents.google.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Zinc deficiency induced in Swiss 3T3 cells by a low-zinc medium impairs calcium entry and two mechanisms of entry are involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The important role of the apoptotic effects of zinc in the development of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chelation Process of Pentetate Zinc Trisodium with Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelation process of Pentetate zinc trisodium (B8492382) (Zn-DTPA) with heavy metals. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and environmental health. This document delves into the core mechanism of action, presents quantitative data on binding affinities, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Pentetate Zinc Trisodium (Zn-DTPA)

This compound, a salt of diethylenetriaminepentaacetic acid (DTPA), is a chelating agent primarily used for the decorporation of certain heavy metals and radionuclides from the body.[1] It is particularly effective in treating internal contamination with transuranic elements such as plutonium, americium, and curium.[2][3] The underlying principle of its therapeutic action is the formation of stable, water-soluble metal complexes that can be readily excreted from the body, primarily through renal filtration.[1]

The chemical structure of the DTPA ligand features five carboxyl groups and three nitrogen atoms, which act as electron-donating groups, enabling it to form strong, multidentate complexes with metal ions. In Zn-DTPA, a zinc ion is complexed by the DTPA molecule. This zinc ion is crucial for the safety profile of the drug, as it prevents the depletion of endogenous essential metals.

Mechanism of Chelation: The Principle of Ion Exchange

The primary mechanism by which Zn-DTPA facilitates the removal of heavy metals is through a process of ion exchange . This process is governed by the relative stability of the metal-DTPA complexes, which is quantitatively expressed by their stability constants (log K). Heavy metals that form a more stable complex with DTPA than zinc will displace the zinc ion from the Zn-DTPA molecule.[1]

The resulting heavy metal-DTPA complex is a stable, water-soluble entity that is biologically inert and readily filtered by the kidneys for excretion in the urine.[1] This process effectively reduces the body burden of the toxic metal, mitigating its harmful effects. The greater the stability constant of a heavy metal with DTPA compared to that of zinc, the more effective Zn-DTPA will be in chelating that particular metal.

Quantitative Data: Stability of Metal-DTPA Complexes

The efficacy of Zn-DTPA in chelating various heavy metals is directly related to the thermodynamic stability of the resulting metal-DTPA complex. This stability is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and a stronger binding affinity between the metal ion and the DTPA ligand. The following table summarizes the log K values for DTPA with zinc and several relevant heavy metals.

| Metal Ion | Log K Value |

| Zinc (Zn²⁺) | 18.75[4] |

| Lead (Pb²⁺) | 18.80[4][5] |

| Cadmium (Cd²⁺) | 19.0 |

| Mercury (Hg²⁺) | 27.00[4] |

| Plutonium (Pu⁴⁺) | 23.4 |

| Americium (Am³⁺) | 22.9 |

| Curium (Cm³⁺) | 23.1 |

| Cobalt (Co²⁺) | 18.40[4] |

| Gadolinium (Gd³⁺) | 22.46[4] |

Note: The stability constants can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength).

As the data illustrates, heavy metals like lead, cadmium, and mercury, as well as the transuranic elements, have significantly higher stability constants with DTPA compared to zinc. This large difference in binding affinity drives the ion exchange mechanism, making Zn-DTPA an effective decorporation agent for these metals.

Thermodynamics and Kinetics of Chelation

The chelation of a heavy metal (M) by Zn-DTPA can be represented by the following equilibrium:

Zn-DTPA + M ⇌ M-DTPA + Zn

The spontaneity and favorability of this reaction are governed by thermodynamic principles. The change in Gibbs free energy (ΔG°) for this reaction is related to the stability constants of the metal-DTPA complexes. A negative ΔG° indicates a spontaneous reaction, which is the case when the stability constant of the M-DTPA complex is greater than that of the Zn-DTPA complex.

The complexation of trivalent actinides and lanthanides with DTPA is an exothermic process, meaning it releases heat (negative ΔH°), and the complexation becomes weaker as the temperature increases.[6]

The kinetics of the chelation reaction, or the rate at which the ion exchange occurs, is also a critical factor in the in vivo efficacy of Zn-DTPA. The formation of lanthanide-DTPA complexes is a rapid, pseudo-first-order process.[7] The rate of complex formation is influenced by factors such as pH and the concentration of the ligand.[7]

Signaling Pathways in Heavy Metal Toxicity and Mitigation by Zn-DTPA

Heavy metal toxicity often stems from the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[2][3][8][9][10]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[8] Upon exposure to oxidative stress, such as that induced by heavy metals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.[8] These genes encode for a variety of protective proteins, including antioxidant enzymes.

Heavy metals can disrupt this pathway, leading to cellular damage. Zn-DTPA, by chelating and removing the heavy metals, can help restore the normal functioning of the Nrf2 pathway and mitigate oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Zn-DTPA chelation.

In Vivo Heavy Metal Decorporation Study in a Rat Model

Objective: To evaluate the efficacy of Zn-DTPA in promoting the urinary excretion of a specific heavy metal in a rat model.

Materials:

-

Wistar rats (male, 8-10 weeks old)

-

Heavy metal salt solution (e.g., lead acetate (B1210297) in sterile saline)

-

This compound (Zn-DTPA) solution (sterile, for injection)

-

Metabolic cages for urine collection

-

Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

-

Concentrated nitric acid (trace metal grade)

Procedure:

-

Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.[11]

-

Induction of Metal Toxicity: Administer the heavy metal solution to the rats via an appropriate route (e.g., intraperitoneal injection or in drinking water) to establish a body burden.[11][12][13]

-

Experimental Groups: Divide the rats into at least three groups:

-

Control group (no treatment)

-

Heavy metal-exposed group (no treatment)

-

Heavy metal-exposed + Zn-DTPA treated group

-

-

Zn-DTPA Administration: At a specified time point after heavy metal exposure, administer a single dose of Zn-DTPA to the treatment group via intraperitoneal or intravenous injection.[12][13] A typical dose for rats is in the range of 30-50 mg/kg body weight.[12][13]

-

Urine Collection: Place the rats in metabolic cages and collect urine for 24-48 hours post-treatment.[11]

-

Sample Preparation: Acidify the collected urine samples with concentrated nitric acid to preserve the metals. Digest an aliquot of each urine sample using microwave digestion with concentrated nitric acid.[11]

-

ICP-MS Analysis: Analyze the digested urine samples for the concentration of the specific heavy metal using a calibrated ICP-MS.[14][15]

-

Data Analysis: Calculate the total amount of heavy metal excreted in the urine for each group. Compare the excretion levels between the treated and untreated groups using appropriate statistical methods (e.g., t-test or ANOVA).

In Vitro Spectrophotometric Assay of Chelation

Objective: To determine the chelation capacity of Zn-DTPA for a specific heavy metal in vitro using a colorimetric indicator.

Materials:

-

This compound (Zn-DTPA) solution of known concentration

-

Heavy metal salt solution of known concentration

-

A suitable colorimetric indicator that forms a colored complex with the heavy metal (e.g., xylenol orange for lead)

-

Buffer solution to maintain a constant pH

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution containing the heavy metal and the colorimetric indicator in the buffer. Scan the absorbance of this solution across a range of wavelengths to determine the λmax of the metal-indicator complex.

-

Calibration Curve: Prepare a series of standard solutions with varying concentrations of the heavy metal and a fixed concentration of the indicator. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus metal concentration.

-

Chelation Reaction: In a separate set of tubes, add a known concentration of the heavy metal, the colorimetric indicator, and varying concentrations of Zn-DTPA.

-

Absorbance Measurement: After a suitable incubation period to allow for the chelation reaction to reach equilibrium, measure the absorbance of each solution at the λmax.

-

Data Analysis: The decrease in absorbance in the presence of Zn-DTPA is proportional to the amount of heavy metal chelated by DTPA. Using the calibration curve, calculate the concentration of the unchelated heavy metal remaining in the solution. The chelation efficiency can then be calculated as a percentage.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the evaluation of a chelating agent like Zn-DTPA.

Conclusion

This compound is a well-established and effective chelating agent for the decorporation of several toxic heavy metals and transuranic elements. Its mechanism of action, based on the principle of ion exchange and driven by the high stability of heavy metal-DTPA complexes, is well understood. This technical guide has provided a detailed overview of the chelation process, including quantitative data on binding affinities, detailed experimental protocols for in vivo and in vitro studies, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for scientists and researchers in the development of new and improved chelation therapies and in understanding the intricate interactions between heavy metals and biological systems.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. richardsemelka.com [richardsemelka.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent [benthamopenarchives.com]

- 10. The Role of Toxic Metals and Metalloids in Nrf2 Signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. scispec.co.th [scispec.co.th]

In-Vitro Binding Affinity of Pentetate Zinc Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a chelating agent utilized primarily for the decorporation of heavy metals and radioactive elements from the body. Its efficacy is fundamentally determined by its binding affinity for these target ions. This technical guide provides an in-depth analysis of the in-vitro binding affinity of Zn-DTPA, focusing on quantitative data, experimental protocols for its determination, and the underlying chemical principles.

Core Mechanism of Action: Chelation

Pentetate zinc trisodium operates through a mechanism of ion exchange. The diethylenetriaminepentaacetic acid (DTPA) ligand possesses a high affinity for a range of multivalent metal cations. In the Zn-DTPA complex, the zinc ion is readily displaced by other metal ions that form more stable coordination complexes with DTPA. This process effectively sequesters toxic metal ions, forming a stable, water-soluble complex that can be excreted from the body, primarily through renal clearance.[1] The driving force for this reaction is the higher stability constant of the target metal-DTPA complex compared to the Zn-DTPA complex.

Quantitative Binding Affinity Data

The binding affinity of a chelating agent for a metal ion is quantitatively expressed by the stability constant (K) or, inversely, the dissociation constant (Kd). A higher stability constant (and lower dissociation constant) indicates a stronger and more stable complex. While specific in-vitro Kd, Ki, or IC50 values for this compound with its primary targets—plutonium (Pu), americium (Am), and curium (Cm)—are not extensively tabulated in publicly available literature, the stability constants for the parent ligand DTPA with these and other metal ions are exceedingly high, indicating a very strong binding affinity.

The stability constant (log K) for the complex of DTPA with Americium-241, for instance, has been reported to be 1026.2 M-1, signifying an exceptionally stable complex. The chelation process involves the displacement of the zinc ion by the target radionuclide due to these significantly higher stability constants.[2]

Below is a comparative table of the logarithm of the stability constants (log K) for DTPA with various metal ions, illustrating its strong affinity for transuranic elements and other heavy metals compared to zinc.

| Metal Ion | Log K of Metal-DTPA Complex |

| Americium (Am³⁺) | ~26.2 |

| Plutonium (Pu⁴⁺) | ~26.0 |

| Curium (Cm³⁺) | ~25.9 |

| Iron (Fe³⁺) | ~28.6 |

| Lead (Pb²⁺) | 18.8 |

| Zinc (Zn²⁺) | 18.6 |

| Copper (Cu²⁺) | 21.5 |

| Calcium (Ca²⁺) | 10.9 |

Note: These values are compiled from various sources and may vary slightly depending on the experimental conditions (e.g., pH, ionic strength, temperature).

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity of chelating agents like Zn-DTPA involves various in-vitro methodologies. The most common techniques are potentiometric titration, spectrophotometry, and competitive binding assays.

Potentiometric Titration

This classical method is used to determine the stability constants of metal-ligand complexes.

Methodology:

-

Solution Preparation: Prepare solutions of the metal ion of interest, the chelating agent (DTPA), and a standard acid and base of known concentrations. Maintain a constant ionic strength using an inert electrolyte (e.g., KNO₃ or NaClO₄).

-

Titration: A solution containing the metal ion and the ligand is titrated with a standard solution of a strong base (e.g., NaOH).

-

Potential Measurement: The potential of the solution is monitored throughout the titration using a pH meter or an ion-selective electrode.

-

Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. From this curve, the concentrations of the free metal ion, free ligand, and the metal-ligand complex at equilibrium can be calculated at various points.

-

Stability Constant Calculation: Specialized computer programs (e.g., HYPERQUAD) are used to fit the experimental data to a theoretical model of the equilibria involved, thereby refining the stability constants.[3]

Spectrophotometry

This method is applicable when the metal-ligand complex exhibits a distinct absorption spectrum compared to the free metal ion and the ligand.

Methodology:

-

Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA, or vice versa. Ensure all solutions are buffered at a constant pH and have a constant ionic strength.

-

Spectral Measurement: Record the absorption spectrum of each solution over a relevant wavelength range using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λmax) for the metal-DTPA complex.

-

Data Analysis: Measure the absorbance of each solution at the λmax of the complex.

-

Concentration Determination: Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, the concentration of the complex can be determined. The concentrations of the free metal ion and free ligand can then be calculated from the initial concentrations and the concentration of the complex formed.

-

Stability Constant Calculation: The stability constant is then calculated from the equilibrium concentrations of all species.[3][4]

Competitive Binding Assays

Competitive binding assays are particularly useful for determining the affinity of a ligand for a receptor or, in this case, a metal ion, by measuring its ability to compete with a labeled (e.g., radioactive or fluorescent) ligand.

Methodology:

-

Reagents:

-

The metal ion of interest.

-

A labeled ligand (probe) with known affinity for the metal ion.

-

The unlabeled competitor ligand (in this case, DTPA or Zn-DTPA).

-

-

Incubation: A constant concentration of the metal ion and the labeled ligand are incubated with varying concentrations of the unlabeled competitor ligand. The mixture is allowed to reach equilibrium.

-

Separation: The bound labeled ligand is separated from the free (unbound) labeled ligand. This can be achieved through various techniques such as size exclusion chromatography, dialysis, or filtration.

-

Quantification: The amount of bound labeled ligand is quantified (e.g., by measuring radioactivity or fluorescence).

-

Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor. This results in a sigmoidal competition curve.

-

IC50 and Ki Determination: The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is the IC50 value. The inhibition constant (Ki), which reflects the affinity of the competitor for the metal ion, can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the labeled ligand.

Visualizations

Chelation Mechanism of this compound

Caption: Chelation mechanism of this compound (Zn-DTPA).

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for determining binding affinity via competitive assay.

References

The Chelator's Journey: A Technical Guide to the Pharmacokinetics and Biodistribution of Pentetate Zinc Trisodium (Zn-DTPA) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Pentetate zinc trisodium (B8492382) (Zn-DTPA), a crucial chelating agent, as observed in various animal models. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a vital resource for professionals in drug development and research.

Quantitative Pharmacokinetic and Excretion Data

The following tables summarize the key pharmacokinetic parameters and excretion data for Zn-DTPA in different animal models. These data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of Orally Administered Zn-DTPA in Beagle Dogs

| Parameter | Value | Conditions |

| Tmax (Time to Maximum Concentration) | 1 hour | Once daily oral administration for 7 days.[1] |

| Cmax (Maximum Concentration) | Up to 270 µg/mL | Observed after 7 days of administration.[1] |

| Exposure (AUC) | Dose-dependent, but not dose-proportional | Following 7 consecutive days of oral tablet administration.[1] |

Table 2: Excretion of Zinc Following DTPA Administration in Mice

| Route of Excretion | Observation | Experimental Details |

| Fecal Excretion | Significantly increased after the first administration of DTPA. Feces was the predominant route of elimination for zinc.[2] | Mice received intraperitoneal (IP) injections of DTPA on alternate days for 2 weeks. Urine and feces were collected 24 hours after the first, fourth, and sixth administrations.[2] |

| Urinary Excretion | DTPA was consistently the most effective in increasing the urinary excretion of zinc.[2] | Same as above.[2] |

Biodistribution of Zn-DTPA

Studies in animal models have demonstrated that the administration of Zn-DTPA leads to a reduction in zinc levels in various tissues. This indicates the chelating agent's ability to distribute throughout the body and bind with endogenous zinc.

Table 3: Tissue Distribution of Zinc Following DTPA Administration in Mice

| Tissue | Observation | Experimental Details |

| Brain | Significant decrease in zinc concentration after the first injection.[2] | Mice received intraperitoneal (IP) injections of DTPA. Tissues were collected after the first, fourth, and sixth administrations.[2] |

| Spleen | Significant decrease in zinc concentration after the first injection.[2] | Same as above.[2] |

| Heart | Significant decrease in zinc concentration after the first injection.[2] | Same as above.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

General Animal Handling and Dosing

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Animal Models: Commonly used models for pharmacokinetic and biodistribution studies of Zn-DTPA include Sprague-Dawley rats, Beagle dogs, and various strains of mice.[1][2]

-

Administration Routes: Zn-DTPA can be administered via various routes, including intravenous (IV), intraperitoneal (IP), and oral (PO) gavage.[2][3][4] The choice of administration route depends on the specific research question.

-

Dosing: Doses should be calculated based on the body weight of the animal and the specific objectives of the study. For toxicity studies in Beagle dogs, doses have ranged from low (840 mg/dog/day) to high (7560 mg/dog/day).[1] In mice, a dose equivalent to approximately 1/4 of the intraperitoneal LD50 has been used.[2]

Pharmacokinetic Studies

References

- 1. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The removal of zinc from the mouse by polyamincarboxylic acids (CDTA and DTPA) following semichronic zinc ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. orise.orau.gov [orise.orau.gov]

Molecular structure and stability of the Pentetate zinc trisodium complex

An In-depth Technical Guide on the Molecular Structure and Stability of the Pentetate Zinc Trisodium (B8492382) Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetate zinc trisodium, chemically known as trisodium zinc diethylenetriaminepentaacetate (B1229326) (Zn-DTPA), is a chelating agent utilized primarily for the decorporation of certain heavy metals and radionuclides from the body.[1][2][3] Its efficacy is rooted in the high stability of the complexes it forms with these contaminants, facilitating their excretion. This technical guide provides a comprehensive overview of the molecular structure and stability of the this compound complex, including detailed experimental protocols for its characterization.

Molecular Structure

The this compound complex consists of a central zinc(II) ion coordinated by the pentetate ligand (DTPA), with three sodium ions acting as counterions. The molecular formula is Na₃[Zn(C₁₄H₁₈N₃O₁₀)] and it has a molecular weight of 522.7 Daltons.[4][5]

Coordination Geometry

The DTPA ligand is potentially octadentate, possessing three nitrogen atoms and five carboxylate groups. In related metallo-DTPA complexes, the metal ion is often encapsulated by the ligand, leading to a highly stable structure. The coordination number of zinc in complexes is flexible but commonly tetrahedral, trigonal bipyramidal, or octahedral.[6] Given the number of donor atoms in DTPA, an eight-coordinate geometry is plausible for the zinc ion in this complex.

Comparative Crystal Structure Analysis

For comparative purposes, the crystal structure of a related iron(III)-DTPA complex, Na₂[Fe(DTPA)]·2H₂O, reveals a seven-coordinate iron center. The coordination sphere is composed of three nitrogen atoms and four of the five carboxylate oxygen atoms. This structure demonstrates the chelating nature of the DTPA ligand, effectively enveloping the metal ion. It is reasonable to infer a similar, highly coordinated structure for the zinc complex.

Structural Data

Due to the absence of a published crystal structure for this compound, precise experimental bond lengths and angles cannot be tabulated. However, analysis of related zinc complexes and the aforementioned Fe-DTPA structure can provide estimated values.

| Parameter | Estimated Value/Range |

| Coordination Number of Zn²⁺ | 6 - 8 |

| Zn-N Bond Length | ~2.1 - 2.3 Å |

| Zn-O (carboxylate) Bond Length | ~2.0 - 2.2 Å |

Note: These values are estimations based on typical zinc-nitrogen and zinc-oxygen bond lengths in coordination complexes and should be treated as such in the absence of direct experimental data for this compound.

Stability of the Complex

The therapeutic efficacy of this compound is directly related to its thermodynamic and kinetic stability. The complex is highly stable, which allows it to remain intact in biological systems and be excreted.[2] The stability of the Zn-DTPA complex is less than that of DTPA complexes with transuranic elements like plutonium, americium, and curium, which is the basis for its mechanism of action in decorporation therapy.[7]

Stability Constants

The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability constant for the formation of the [Zn(DTPA)]³⁻ complex has been reported.

| Complex | Log K | Reference |

| [Zn(DTPA)]³⁻ | 18.29 | [This value is widely cited in literature discussing DTPA complexes] |

This high stability constant confirms the strong binding between the zinc ion and the DTPA ligand.

Experimental Protocols

The characterization and analysis of this compound involve various analytical techniques. Below are detailed methodologies for key experiments.

Determination of Stability Constant by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal complexes.[2][8]

Principle: The formation of the Zn-DTPA complex involves the displacement of protons from the DTPA ligand, leading to a change in pH. By titrating a solution containing zinc ions and DTPA with a standard base and monitoring the pH, the stability constant can be calculated.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of zinc perchlorate (B79767) (e.g., 0.01 M) in deionized water.

-

Prepare a standard solution of DTPA (e.g., 0.01 M) in deionized water.

-

Prepare a carbonate-free standard solution of sodium hydroxide (B78521) (e.g., 0.1 M).

-

Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

In a thermostated titration vessel (e.g., at 25 °C), place a known volume of the zinc perchlorate and DTPA solutions, and the background electrolyte.

-

Titrate the solution with the standard NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, ensuring equilibrium is reached.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The stability constant is calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the experimental data to a chemical equilibrium model.

-

Logical Workflow for Potentiometric Titration Data Analysis:

Caption: Workflow for determining the stability constant of the Zn-DTPA complex using potentiometric titration.

Structural Characterization by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the complex in solution.[1]

Principle: The chemical shifts of the protons and carbons in the DTPA ligand will change upon coordination to the zinc ion. The pattern and magnitude of these changes provide information about the binding sites and the conformation of the complex.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Prepare a corresponding sample of the free DTPA ligand under similar conditions for comparison.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Compare the chemical shifts of the carbonyl and methylene (B1212753) carbons in the complex with those of the free ligand.

-

Expected Observations:

-

¹H NMR: The signals for the methylene protons adjacent to the nitrogen atoms and carboxylate groups are expected to shift upon complexation with zinc.

-

¹³C NMR: The signals for the carboxylate carbons are particularly sensitive to coordination and are expected to show significant downfield shifts. The observation of distinct signals for coordinated and uncoordinated carboxylate groups can provide insights into the denticity of the ligand.[1]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the identification, quantification, and purity assessment of this compound.

Principle: The complex is separated from impurities on a chromatographic column based on its physicochemical properties. Detection is typically performed using a UV detector.

Methodology (adapted from a method for DTPA analysis):

-

Instrumentation:

-

A standard HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

-

-

Chromatographic Conditions:

-

Mobile Phase: A buffered aqueous/organic mixture. For example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 6.8).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: As the complex itself may have a weak chromophore, indirect detection or derivatization might be necessary. A common approach for polyaminocarboxylic acids is to form a UV-active complex, for instance, with Fe(III), and detect the resulting complex. For direct analysis of the zinc complex, detection in the low UV range (e.g., 210-230 nm) may be feasible.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm filter before injection.

-

Experimental Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of this compound.

Characterization by Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the complex and to study its fragmentation pattern.[1]

Principle: The complex is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Methodology:

-

Instrumentation:

-

An electrospray ionization (ESI) mass spectrometer is suitable for analyzing this type of non-volatile, charged complex.

-

-

Analysis:

-

Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Expected Results:

-

The mass spectrum should show a peak corresponding to the [Zn(DTPA)]³⁻ anion or related sodiated species.

-

Tandem MS (MS/MS) can be used to fragment the parent ion and provide further structural information based on the observed fragment ions.

Signaling Pathway for Mass Spectrometry Fragmentation (Hypothetical):

Caption: Hypothetical fragmentation pathway for the this compound complex in a mass spectrometer.

Conclusion

This compound is a highly stable coordination complex, a property that is fundamental to its role as a decorporation agent. While a definitive crystal structure remains to be published, a combination of spectroscopic techniques and computational modeling provides a consistent picture of a highly coordinated zinc ion encapsulated by the octadentate DTPA ligand. The high stability constant, determined by methods such as potentiometric titration, quantifies the strength of this interaction. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization and analysis of this important pharmaceutical compound. Further research, particularly single-crystal X-ray diffraction studies, would provide ultimate confirmation of the precise molecular structure.

References

- 1. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijirset.com [ijirset.com]

- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Analysis of zinc binding sites in protein crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Pentetate Zinc Trisodium: A Technical Guide to Mitigating Radioactive Contamination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentetate zinc trisodium (B8492382) (Zn-DTPA), a key chelating agent used to mitigate internal radioactive contamination. This document outlines its mechanism of action, summarizes quantitative data from pivotal studies, details experimental protocols, and provides visual representations of its function and application.

Executive Summary

Pentetate zinc trisodium (Zn-DTPA) is a crucial medical countermeasure for internal contamination with transuranic elements, specifically plutonium, americium, and curium.[1][2][3][4] As a chelating agent, Zn-DTPA forms stable, water-soluble complexes with these radioactive contaminants, facilitating their excretion from the body and reducing the long-term health risks associated with radiation exposure.[1][5][6][7] This guide serves as a technical resource for professionals in research and drug development, offering detailed information on the scientific basis and practical application of Zn-DTPA in radiological emergencies.

Mechanism of Action

The primary function of Zn-DTPA is to bind with and facilitate the removal of radioactive and heavy metal ions from the body.[1] The core of this function lies in the chemical structure of its active component, diethylenetriaminepentaacetic acid (DTPA), a pentadentate ligand with five binding sites.[1]

When administered, Zn-DTPA circulates through the bloodstream and extracellular fluid.[1][5] In the presence of radioactive contaminants such as plutonium, americium, or curium, which have a higher binding affinity for DTPA than zinc, an ion exchange occurs. The zinc ion is displaced, and the radioactive metal ion forms a stable, water-soluble complex with the DTPA molecule.[1][6][7] These newly formed, non-radioactive chelates are biologically inert and are readily filtered by the kidneys and excreted in the urine.[1][5][6][7] This process significantly reduces the biological half-life of the radioactive elements, thereby minimizing their toxic effects.[1][5]

dot

Caption: Mechanism of Zn-DTPA in decorporating radioactive contaminants.

Quantitative Data

The efficacy and pharmacokinetic profile of Zn-DTPA have been established through numerous studies. The following tables summarize key quantitative data.

Pharmacokinetic Properties of Zn-DTPA

| Parameter | Value | Species | Reference(s) |

| Absorption (Inhalation) | ~20% | Human | [5][7] |

| Absorption (Oral) | ~5% | Animal | [7] |

| Bioavailability (IV) | 100% | Human | [5] |

| Distribution | Rapidly in extracellular fluid | Human | [1][5][6] |

| Metabolism | Minimal | Human | [6] |

| Excretion | >99% via glomerular filtration in urine | Human | [5][6][7] |

| Plasma Half-life | Three components: 1.4 min, 14.5 min, 94.4 min | Human | [6] |

Efficacy of Zn-DTPA in Decorporation

| Contaminant | Animal Model | Treatment Regimen | Efficacy | Reference(s) |

| Plutonium (nitrate) | Rat | Oral Zn-DTPA | As effective as repeated IV injection | [8][9] |

| Americium (nitrate) | Rat | Oral Zn-DTPA | As effective as repeated IV injection | [8][9] |

| Americium (dioxide) | Rat | Oral Zn-DTPA | Effective | [8][9] |

| Plutonium (oxide) | Rat | Oral or Injected Zn-DTPA | Not likely to be effective | [8][9] |

| Plutonium-238 (nitrate) | Dog | IV or SC infusion of Zn-DTPA for 64 days | ~85% removal of initial pulmonary burden | [10] |

| Americium-241 | Dog | Oral NanoDTPA™ Capsules vs. IV Zn-DTPA | Oral form equally efficient as IV | [11] |

| Plutonium & Americium | Rodent | Inhalation of Ca-DTPA followed by Zn-DTPA | Reduced lung deposit to 1-2% of untreated | [6][7] |

Recommended Dosages

| Population | Initial Dose (First 24h) | Maintenance Dose | Reference(s) |

| Adults & Adolescents (≥12 years) | 1.0 g Ca-DTPA (preferred) or 1.0 g Zn-DTPA (if Ca-DTPA unavailable) IV | 1.0 g Zn-DTPA IV once daily | [4][5][7][12] |

| Children (<12 years) | 14 mg/kg Ca-DTPA (preferred) or 14 mg/kg Zn-DTPA (if Ca-DTPA unavailable) IV (not to exceed 1.0 g) | 14 mg/kg Zn-DTPA IV once daily (not to exceed 1.0 g) | [5][7][12] |

| Pregnant Women | Zn-DTPA is the preferred treatment | Zn-DTPA | [13] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of decorporation agents. Below are summaries of key experimental protocols cited in the literature.

Protocol for Inhaled Plutonium Nitrate (B79036) in Beagle Dogs

-

Objective: To compare the efficacy of different administration routes of DTPA for the decorporation of inhaled plutonium.

-

Animal Model: Beagle dogs.

-

Contaminant: Polydisperse aerosol of 238Pu(NO3)4.

-

Treatment Groups:

-

Single initial IV injection of Ca-DTPA (30 µmol/kg) followed by repeated IV injections of Zn-DTPA (30 µmol/kg per injection).

-

Single initial IV injection of Ca-DTPA (30 µmol/kg) followed by subcutaneous infusion of Zn-DTPA (30 µmol/kg/day).

-

Single initial IV injection of Ca-DTPA (30 µmol/kg) followed by subcutaneous infusion of Zn-DTPA (120 µmol/kg/day).

-

Saline-treated control group.

-

-

Administration Timeline: Treatment commenced 1 hour after exposure and continued for 64 days.

-

Outcome Measures: Radiochemical analysis of tissue samples and collected excreta for Plutonium content after euthanasia on day 64.

-

Reference: [10]

dot

Caption: Workflow for the beagle dog plutonium decorporation study.

Protocol for Systemically Distributed Americium in Beagle Dogs

-

Objective: To evaluate the dose-related efficacy of an oral DTPA formulation compared to intravenous administration.

-

Animal Model: Male and female beagle dogs.

-

Contaminant: Single intravenous administration of 241Am(III)-citrate on Day 0.

-

Treatment Groups (commencing Day 1):

-

NanoDTPA™ Capsules: 1, 2, or 6 capsules daily (30, 60, or 180 mg DTPA).

-

NanoDTPA™ Capsules: 2 capsules twice daily (BID).

-

Positive Control: IV Zn-DTPA (5 mg/kg this compound).

-

Placebo: IV saline.

-

-

Administration Timeline: Treatment administered on study days 1-14.

-

Outcome Measures: Urinary and fecal excretion profiles monitored. Full necropsy on day 21 with collection of liver, spleen, kidneys, lungs, tracheobronchial lymph nodes, muscle, GI tract, gonads, femurs, and vertebrae for analysis.

-

Reference: [11]

Clinical Considerations and Treatment Strategy

The choice between Ca-DTPA and Zn-DTPA is time-dependent. Ca-DTPA is more effective in the first 24 hours post-contamination because it has a higher affinity for the radioactive contaminants than the body's endogenous metals.[2][7][13] However, this also leads to the depletion of essential trace metals like zinc.[7][14] After 24 hours, Zn-DTPA is equally effective and is preferred for maintenance therapy due to its lower toxicity profile.[2][5][13]

dot

Caption: Decision pathway for administering Ca-DTPA vs. Zn-DTPA.

Conclusion

This compound is a well-characterized and effective decorporation agent for internal contamination with plutonium, americium, and curium. Its mechanism of action, pharmacokinetic profile, and clinical application are supported by a substantial body of evidence. This guide provides a consolidated technical resource for scientists and researchers, highlighting the critical data and protocols necessary for further research and development in the field of radiological and nuclear emergency preparedness. Future research may focus on enhancing oral bioavailability and exploring combination therapies to further improve decorporation efficacy.[8][9][15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. fda.gov [fda.gov]

- 3. This compound: Package Insert / Prescribing Info / MOA [drugs.com]

- 4. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Pentetate Zinc Trisodium | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 6. This compound injection [dailymed.nlm.nih.gov]

- 7. orise.orau.gov [orise.orau.gov]

- 8. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]

- 14. Federal Register :: Guidance for Industry on Pentetate Calcium Trisodium and this compound for Treatment of Internal Contamination with Plutonium, Americium, or Curium; Availability [federalregister.gov]

- 15. researchgate.net [researchgate.net]

Core Principles of Chelation Therapy with Pentetate Zinc Trisodium (Zn-DTPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles underlying chelation therapy with pentetate zinc trisodium (B8492382) (Zn-DTPA) for the decorporation of certain transuranic actinides. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of radiological and nuclear countermeasures.

Introduction to Pentetate Zinc Trisodium (Zn-DTPA)

This compound, commonly known as Zn-DTPA, is a chelating agent approved for the treatment of internal contamination with plutonium, americium, or curium.[1][2][3] It functions by forming stable, soluble complexes with these radionuclides, thereby accelerating their excretion from the body and reducing the long-term radiation dose to tissues.[4][5][6] Zn-DTPA is considered a less toxic alternative to its calcium counterpart (Ca-DTPA) for prolonged therapy due to a lower propensity for depleting essential endogenous minerals.[7][8]

Mechanism of Action

The therapeutic action of Zn-DTPA is predicated on the principles of coordination chemistry. The diethylenetriaminepentaacetic acid (DTPA) ligand is a polyaminocarboxylic acid that can form eight coordinate bonds with a metal ion.[9] In Zn-DTPA, the DTPA molecule is already complexed with a zinc ion.

Upon administration, Zn-DTPA circulates in the bloodstream and interstitial fluids.[5] When it encounters a transuranic actinide such as plutonium (Pu), americium (Am), or curium (Cm), a ligand exchange reaction occurs. The DTPA ligand has a significantly higher binding affinity for these actinides than for zinc.[4][6] Consequently, the zinc ion is displaced, and a new, highly stable complex is formed between DTPA and the radionuclide.[4][5][6]

This newly formed actinide-DTPA complex is water-soluble and physiologically stable.[4] Due to its size and charge, it is not readily reabsorbed by tissues. Instead, it is efficiently filtered by the glomeruli in the kidneys and excreted in the urine, thus effectively removing the radionuclide from the body.[5][10]

Pharmacokinetics

The efficacy of Zn-DTPA is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | Description |

| Absorption | Poorly absorbed from the gastrointestinal tract, necessitating parenteral administration (intravenous or by nebulized inhalation).[1][5] |

| Distribution | Rapidly distributes throughout the extracellular fluid space after intravenous administration. It does not significantly penetrate erythrocytes or other cells.[5] |

| Metabolism | Undergoes minimal metabolic change in the body.[1][5] |

| Excretion | The Zn-DTPA and radionuclide-DTPA complexes are primarily cleared from the plasma within the first few hours after administration through glomerular filtration and subsequent urinary excretion.[5][10] Over 99% of an injected dose of radiolabeled DTPA is excreted in the urine within 24 hours.[5] The plasma retention of DTPA has been described by three exponential components with average half-lives of 1.4 minutes, 14.5 minutes, and 94.4 minutes.[5] |

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | Na₃ZnC₁₄H₁₈N₃O₁₀ |

| Molecular Weight | 522.7 Daltons[10] |

Binding Affinity

The stability of the complex formed between DTPA and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

| Metal Ion | log K with DTPA |

| Americium (Am³⁺) | 25.4[11] |

| Zinc (Zn²⁺) | ~18 |

Decorporation Efficacy

The effectiveness of Zn-DTPA in removing radionuclides has been demonstrated in numerous animal studies. The following table summarizes key findings.

| Study Type | Radionuclide(s) | Treatment Regimen | Results | Reference |

| Rodent Study | Plutonium & Americium | Inhalation of Ca-DTPA followed by Zn-DTPA | Reduced lung deposit to 1-2% of untreated animals; systemic deposit reduced by half.[12][13] | Stather et al., 1985 |

| Dog Study | Plutonium Nitrate (B79036) | Single initial injection of Ca-DTPA followed by repeated IV injections or subcutaneous infusion of Zn-DTPA for 64 days. | Removed about 85% of the initial pulmonary burden of 238Pu compared to 24% in controls.[14] | Guilmette & Muggenburg, 1988 |

| Rat Study | Americium-241 (B77009) | Inhalation of Zn-DTPA | Effective in reducing the lung content of Am.[15][16] | Stradling et al., 1984 |

| Rat Study | Zinc-65 | Intraperitoneal injection of Zn-DTPA | Showed a dose-dependent decorporation of 65Zn. Repeated administration increased efficacy.[4][17] | Anca et al., 2021 |

Experimental Protocols

Detailed experimental protocols are crucial for the non-clinical evaluation of chelating agents. Below is a generalized workflow for an in vivo efficacy study based on published research.

A typical protocol would involve:

-

Animal Model: Wistar rats are a commonly used model.[4][17][18]

-

Contamination: Animals are contaminated with a specific form and dose of the radionuclide (e.g., plutonium nitrate, americium citrate) via a relevant route (e.g., inhalation, intravenous injection).[14][19]

-

Treatment: Zn-DTPA is administered at various doses and time points post-contamination. The route of administration (e.g., intravenous, intraperitoneal, inhalation) is a key variable.[4][17][18]

-

Sample Collection: Urine and feces are collected over the study period to measure radionuclide excretion.[19] Whole-body counting can be used for gamma-emitting radionuclides.[4][17]

-

Tissue Analysis: At the end of the study, animals are euthanized, and key organs (liver, skeleton, lungs, kidneys) are collected to determine the retained radionuclide burden.[14][19]

-

Radiometric Measurement: The amount of radionuclide in excreta and tissue samples is quantified using appropriate techniques such as gamma spectroscopy or alpha spectrometry.

-

Efficacy Calculation: The decorporation efficacy is calculated by comparing the radionuclide excretion and tissue retention in treated animals to that in a control group that received a placebo.

Cellular Mechanisms and Signaling Pathways

The toxicity of internalized actinides is primarily due to the cellular damage caused by the emission of alpha particles.[5][10][20] These high-energy particles have a short range in tissue, causing dense ionization and significant damage to nearby cellular structures, including DNA, leading to genomic instability and an increased risk of carcinogenesis.[5][10]

While the primary action of Zn-DTPA is extracellular chelation, understanding the cellular interactions of actinides and the potential effects of chelation on cellular signaling is an area of active research.

-

Actinide Uptake: Some actinides, like plutonium, may be transported into cells via pathways for essential metals like iron. The iron-sequestering protein siderocalin has been shown to transport actinides into cells.[21]

-

Cellular Effects of Actinide Contamination: Once inside the cell, actinides can induce oxidative stress and interfere with various cellular processes.

-